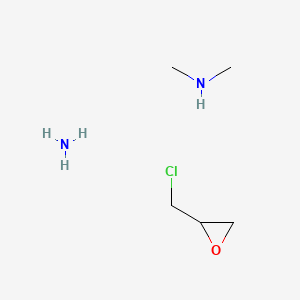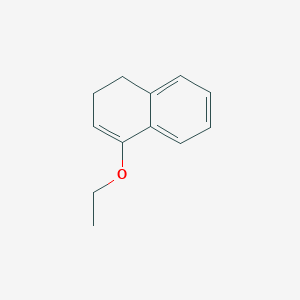
Naphthalene, 4-ethoxy-1,2-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 4-ethoxy-1,2-dihydro-: is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an ethoxy group at the 4-position and a partially hydrogenated naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 4-ethoxy-1,2-dihydro- typically involves the ethoxylation of 1,2-dihydronaphthalene. The reaction can be carried out using ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of Naphthalene, 4-ethoxy-1,2-dihydro- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and crystallization ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene, 4-ethoxy-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethoxy group into a carbonyl group, forming naphthalene-4-one derivatives.
Reduction: The compound can be further hydrogenated to form fully saturated naphthalene derivatives.
Substitution: The ethoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) can be employed.
Major Products:
Oxidation: Naphthalene-4-one derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Naphthalene, 4-ethoxy-1,2-dihydro- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving naphthalene derivatives.
Industry: In the industrial sector, Naphthalene, 4-ethoxy-1,2-dihydro- can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Naphthalene, 4-ethoxy-1,2-dihydro- exerts its effects involves its interaction with specific molecular targets. The ethoxy group and the partially hydrogenated naphthalene ring play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities.
Comparaison Avec Des Composés Similaires
- Naphthalene, 1,2-dihydro-
- Naphthalene, 4-methoxy-1,2-dihydro-
- Naphthalene, 4-ethoxy-1,2,3,4-tetrahydro-
Comparison: Naphthalene, 4-ethoxy-1,2-dihydro- is unique due to the presence of the ethoxy group at the 4-position, which imparts distinct chemical properties and reactivity. Compared to its analogs, this compound exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
52772-56-2 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
4-ethoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H14O/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8-9H,2,5,7H2,1H3 |
Clé InChI |
CKRWHIFCVHZMEX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CCCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-1-(4-nitrophenyl)-](/img/structure/B14634699.png)
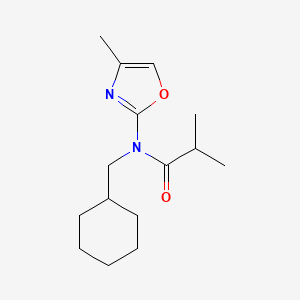
![3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634713.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)
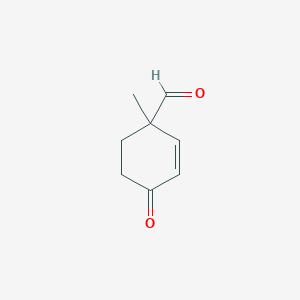

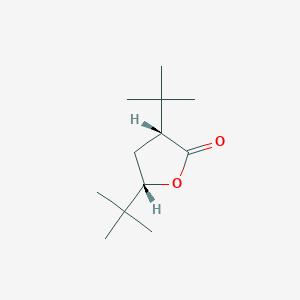
![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
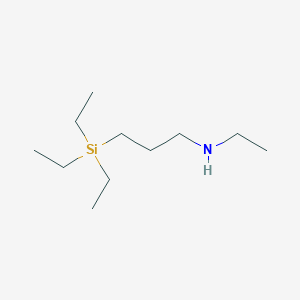
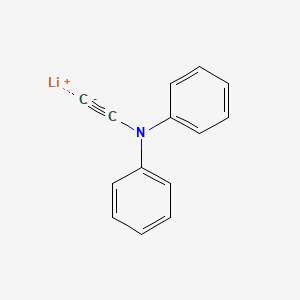
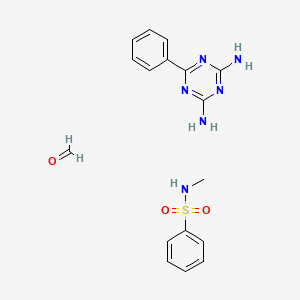
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)
